molecular formula C12H13F3N2O2 B3154250 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid CAS No. 773849-16-4

4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid

Cat. No.: B3154250
CAS No.: 773849-16-4
M. Wt: 274.24 g/mol
InChI Key: TXGPVURKRLEGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid is a synthetic organic compound featuring a benzoic acid backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position and a piperazine ring at the 4-position.

Properties

IUPAC Name

4-piperazin-1-yl-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-7-8(11(18)19)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGPVURKRLEGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

This compound serves as an intermediate in synthesizing several pharmaceutical agents. Notably, it is involved in the synthesis of imatinib, a drug used in cancer therapy targeting specific signaling pathways in cancer cells. The ability to modify the piperazine moiety allows for the development of derivatives with enhanced efficacy against various diseases.

Table 1: Key Pharmaceutical Applications

Application AreaDescription
Cancer TherapyPrecursor for imatinib and other anticancer agents.
Diabetes TreatmentDerivatives exhibit hypoglycemic effects useful in managing diabetes .
Antimicrobial AgentsPotential use in developing antibiotics due to its interaction with bacterial targets.

Chemical Research

In chemical research, 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid is utilized as a building block for synthesizing other complex molecules. Its fluorinated structure enhances binding affinity and selectivity towards biological targets, making it an attractive candidate for drug discovery .

Research indicates that this compound exhibits various biological activities, particularly through non-covalent interactions with biological macromolecules. Studies have shown that it can form hydrogen bonds and engage in π-π stacking interactions, which are crucial for modulating its biological effectiveness.

Case Studies

  • Antidiabetic Effects : In a study involving diabetic rats induced by streptozotocin, derivatives of this compound demonstrated significant reductions in glycemia levels after four days of treatment .
  • Antimicrobial Properties : Research has suggested that compounds based on this structure can inhibit the growth of gram-positive bacteria, indicating potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

3-(4-Methylpiperazin-1-yl)benzoic acid
  • Structure : Benzoic acid with a 4-methylpiperazine substituent at the 3-position.
  • Key Differences :
    • The methyl group on the piperazine reduces basicity compared to the unsubstituted piperazine in the target compound.
    • Lower lipophilicity (logP) due to the absence of the trifluoromethyl group.
    • Reported melting point: 187–190°C .
1-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazine
  • Structure : Piperazine linked to a 4-chloro-3-(trifluoromethyl)benzoyl group.
  • Key Differences: The benzoyl group introduces a ketone, altering electronic distribution compared to the benzoic acid moiety.

Variations in the Aromatic Backbone

4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-3-yl}benzoic acid
  • Structure: Benzoic acid fused with a pyridine ring and a bulky 2,2-dimethylpropanoyl group.
  • Key Differences :
    • The pyridine ring introduces nitrogen-based polarity, increasing water solubility.
    • Bulky substituents may hinder binding to flat receptor pockets compared to the compact trifluoromethyl group .
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenylboronic acid
  • Structure : Boronic acid derivative with a tert-butoxycarbonyl (Boc)-protected piperazine.
  • Key Differences :
    • The Boc group enhances stability during synthesis but requires deprotection for biological activity.
    • Boronic acid functionality enables covalent interactions with serine proteases, a feature absent in the target compound .

Piperazine vs. Piperidine Derivatives

4-(3-Trifluoromethylphenyl)piperidine Hydrochloride
  • Structure : Piperidine ring substituted with a trifluoromethylphenyl group.
  • Key Differences :
    • Piperidine lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity.
    • The hydrochloride salt form improves crystallinity but may alter pharmacokinetics .

Comparative Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid -CF₃, -COOH, piperazine ~290.23 (estimated) High lipophilicity, moderate solubility
3-(4-Methylpiperazin-1-yl)benzoic acid -CH₃, -COOH 220.26 MP: 187–190°C, lower logP
1-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazine -CF₃, -Cl, benzoyl ~362.75 (estimated) Enhanced steric bulk, ketone functionality
4-(3-Trifluoromethylphenyl)piperidine HCl -CF₃, piperidine, HCl ~279.73 (estimated) Reduced H-bonding, improved crystallinity

Research Implications

  • Synthetic Accessibility : The target compound shares synthetic pathways with analogs, such as coupling reactions between benzoic acid derivatives and piperazine precursors (e.g., ethyl acetate/petroleum ether elution ).
  • Biological Performance : Trifluoromethyl groups generally enhance blood-brain barrier penetration compared to methyl or chlorine substituents, suggesting superior CNS activity .

Biological Activity

4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid, also known by its CAS number 773849-16-4, has attracted attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a trifluoromethyl group and a piperazine moiety, which are known to enhance pharmacological properties. This article reviews the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and receptor binding. The piperazine ring contributes to the modulation of neurotransmitter systems and may influence pathways involved in cancer cell proliferation.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study showed that a related compound with a similar scaffold inhibited the BCR-ABL T315I mutant kinase with an IC50 value of 227 nM, indicating moderate potency against imatinib-resistant leukemia cells . The compound's structural modifications significantly affect its inhibitory potency against various cancer cell lines.

Anti-inflammatory Effects

Research indicates that compounds containing the benzoic acid structure can modulate inflammatory pathways. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in disease processes. For example, it has been investigated for its effects on proteasome activity and cathepsin enzymes, which play crucial roles in protein degradation pathways .

Case Study 1: Leukemia Cell Lines

A detailed evaluation was conducted on various derivatives of the compound against human leukemia cell lines using the sulforhodamine B (SRB) assay. The study revealed that certain modifications to the piperazine moiety significantly enhanced cytotoxicity, with some compounds exhibiting GI50 values below 10 nM against K-562 cells (a standard leukemia cell line) .

CompoundIC50 (nM)Activity Type
Compound I4.6ABL WT inhibitor
Compound II227ABL T315I inhibitor
Compound III<10Anti-leukemic activity

Case Study 2: Anti-inflammatory Properties

In another study focusing on the anti-inflammatory potential of benzoic acid derivatives, it was found that these compounds could activate autophagy and promote proteasomal degradation pathways in fibroblasts. This suggests their utility as therapeutic agents in age-related inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves coupling a trifluoromethyl-substituted benzoic acid derivative with a piperazine moiety. Key steps include:

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDCI or DCC) with activating agents like HOBt to facilitate amide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) achieves >95% purity, as demonstrated in analogous piperazine-benzoic acid syntheses .
    Yield Improvement : Reducing reaction temperature (0–5°C) minimizes side reactions, while microwave-assisted synthesis shortens reaction times .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the trifluoromethyl and piperazine groups. For example, 19F NMR can resolve trifluoromethyl signals (δ ≈ -60 to -70 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C12H14F3N2O2: 281.09 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, as seen in related trifluoromethyl-phenylpiperazine structures .
  • HPLC-PDA : Monitors purity (>97%) using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in drug design?

Methodological Answer: The -CF3 group enhances:

  • Lipophilicity : Increases membrane permeability (logP ≈ 2.5–3.0), critical for blood-brain barrier penetration in CNS-targeted therapies .
  • Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide .
    Experimental Validation :
  • Conduct in vitro metabolic assays (e.g., liver microsomes) to compare half-life with non-fluorinated analogs.
  • Use molecular docking to assess interactions with target proteins (e.g., kinases or GPCRs) .

Q. How can researchers resolve discrepancies in spectral data obtained from different batches of the compound?

Methodological Answer:

  • Batch Comparison : Perform 2D NMR (COSY, HSQC) to confirm spin-spin coupling and assign ambiguous peaks. For example, piperazine ring protons (δ 2.5–3.5 ppm) may shift due to conformational changes .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete piperazine substitution or oxidation of -CF3 to -COOH).
  • Crystallographic Validation : Compare X-ray structures across batches to rule out polymorphism, as seen in 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine .

Q. What strategies are employed to mitigate off-target interactions in biological assays for this compound?

Methodological Answer:

  • Selectivity Screening : Use panels of related receptors/enzymes (e.g., serotonin or dopamine receptors) to identify cross-reactivity.
  • Structural Modifications : Introduce bulky substituents (e.g., 4-methylpiperazine) to sterically block off-target binding, as shown in analogs like 3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-pyridinyl)-2-pyrimidinylamino]phenyl]benzamide .
  • Computational Modeling : Apply molecular dynamics simulations to predict binding poses and optimize substituent geometry .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility Testing : Use shake-flask methods with UV/Vis quantification. For example, solubility in PBS (pH 7.4) may be <0.1 mg/mL due to the hydrophobic -CF3 group, while DMSO solubility exceeds 50 mg/mL .
  • pH-Dependent Studies : Ionize the carboxylic acid group (pKa ≈ 3.5–4.0) to improve aqueous solubility under basic conditions.
  • Co-solvent Systems : Explore PEG-400 or cyclodextrin complexes for in vivo formulations, as done for similar benzoic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.